molecular formula C20H15N5O4S B2397011 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894997-19-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2397011
CAS RN: 894997-19-4
M. Wt: 421.43
InChI Key: LICBKXFEFBEISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioacetamide group, which is a type of thioamide.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable precursor such as a salicylic acid derivative . The [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group could potentially be synthesized from a pyrimidine derivative. The thioacetamide group could be introduced via a reaction with thioacetic acid or a related compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ether and nitrogen-containing heterocycle would likely contribute to the compound’s overall stability and could potentially participate in various types of chemical reactions .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The aromatic ether could potentially undergo electrophilic aromatic substitution reactions, while the nitrogen-containing heterocycle could potentially participate in nucleophilic substitution reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds incorporating triazolo[4,3-a]pyrimidin-3-yl moieties are frequently synthesized for their potential applications in various fields, including materials science and bioactive molecule development. For instance, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research exemplifies how complex organic compounds can be engineered for specific biological activities, highlighting the importance of synthetic chemistry in developing new materials and bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Biological Activity Evaluation

Another significant application is in the evaluation of biological activities, such as antimicrobial, antitumor, or insecticidal properties. For example, compounds synthesized from benzothiazole, benzoxazole, and s-triazolopyrimidine have been investigated for their activity as amplifiers of phleomycin against in vitro cultures of Escherichia coli (Brown & Iwai, 1979). This demonstrates the potential of structurally complex compounds in augmenting the efficacy of existing antimicrobial agents (Brown & Iwai, 1979).

Chemical Property Exploration

Additionally, the exploration of chemical properties, such as reactivity, stability, and interactions with biological systems, constitutes a crucial area of application. For instance, the synthesis and characterization of thieno[d]pyrimidines and their derivatives, as reported by El Azab and Elkanzi (2014), involve detailed investigations into the chemical behaviors of these compounds. Such studies are fundamental in the development of new pharmaceuticals, materials, and chemical probes (El Azab & Elkanzi, 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c26-17-9-14(12-4-2-1-3-5-12)25-19(22-17)23-24-20(25)30-10-18(27)21-13-6-7-15-16(8-13)29-11-28-15/h1-9H,10-11H2,(H,21,27)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICBKXFEFBEISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.